3-Phenylglutamic acid
Overview
Description
3-Phenylglutamic acid is a derivative of glutamic acid, an important amino acid in the central nervous system. This compound is characterized by the presence of a phenyl group attached to the third carbon of the glutamic acid backbone. It has garnered interest due to its potential neuroactive properties and its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenylglutamic acid can be synthesized through the kinetic resolution of racemic keto acid substrates. One method involves the use of aspartate aminotransferase and branched chain aminotransferase from Escherichia coli for the stereoselective synthesis of glutamate analogues . The reaction is controlled by titration of pyruvate formed from cysteine sulphinic acid and is stopped near 40% conversion of the racemic substrate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of enzymatic transamination processes. These processes leverage the high specific activities and relaxed substrate specificities of aminotransferases to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-Phenylglutamic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amino group to a keto group.
Reduction: The reduction of the keto group back to an amino group.
Substitution: The phenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Various catalysts and solvents can facilitate substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as keto acids, amino alcohols, and substituted phenyl derivatives.
Scientific Research Applications
3-Phenylglutamic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential neuroactive properties and its role in neurotransmission.
Medicine: Research is ongoing into its potential therapeutic effects against central nervous system disorders.
Industry: It is used in the preparation of peptides and peptidomimetics with a range of biological activities.
Mechanism of Action
The mechanism of action of 3-Phenylglutamic acid involves its interaction with various receptors and transporters in the central nervous system. It acts as a selective ligand for certain glutamate receptors, influencing neurotransmission and potentially exerting neuroprotective effects . The exact molecular targets and pathways are still under investigation, but it is believed to modulate excitatory neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Glutamic Acid: The parent compound, which plays a central role in neurotransmission.
3-Phenylglutaric Acid: A structurally similar compound with a phenyl group attached to the third carbon of glutaric acid.
Other Glutamate Analogues: Various analogues with different substitutions on the glutamic acid backbone.
Uniqueness
3-Phenylglutamic acid is unique due to its specific substitution pattern, which imparts distinct neuroactive properties. Its ability to selectively interact with certain glutamate receptors sets it apart from other glutamate analogues .
Properties
IUPAC Name |
2-amino-3-phenylpentanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c12-10(11(15)16)8(6-9(13)14)7-4-2-1-3-5-7/h1-5,8,10H,6,12H2,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEDFOHTFRNIJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)C(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40860-54-6, 36727-89-6, 36739-32-9 | |
Record name | 3-Phenylglutamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040860546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC295436 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295436 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC264856 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC264855 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264855 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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